An In-depth Technical Guide to the Chemical Properties of Sodium 2-Naphthalenesulfonate
An In-depth Technical Guide to the Chemical Properties of Sodium 2-Naphthalenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of sodium 2-naphthalenesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or study this compound. This document details the compound's identity, physical and chemical characteristics, spectral data, and provides detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide illustrates key experimental workflows and the compound's primary mechanism of action in relevant applications through detailed diagrams.
Introduction
Sodium 2-naphthalenesulfonate is an aromatic organic compound from the family of naphthalenesulfonic acids. It is widely used in various industrial applications, primarily as a dispersing agent, a wetting agent, and a hydrotrope—a substance that enhances the solubility of sparingly soluble compounds in water. Its utility stems from its amphiphilic nature, possessing both a hydrophobic naphthalene (B1677914) ring system and a hydrophilic sulfonate group. In the context of research and drug development, understanding the fundamental chemical properties of this compound is crucial for its application, for instance, as a counterion in pharmaceutical formulations or in the study of hydrotropic solubilization.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of sodium 2-naphthalenesulfonate are summarized in the tables below, providing a quick reference for laboratory use.
Identity
| Identifier | Value |
| Chemical Name | Sodium 2-naphthalenesulfonate[3] |
| Synonyms | 2-Naphthalenesulfonic acid sodium salt, Sodium beta-naphthalenesulfonate[4] |
| CAS Number | 532-02-5[3] |
| Molecular Formula | C₁₀H₇NaO₃S[3] |
| Molecular Weight | 230.22 g/mol [5] |
| Chemical Structure |
|
Physical Properties
| Property | Value | Source |
| Appearance | White to pale yellow or light brown hygroscopic powder.[5] | [5] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water.[5] Insoluble in hydrochloric acid, chloroform, or acetone.[1] | [1][5] |
| Density | 0.4 g/cm³ | [5] |
| pH | 5-7 (in aqueous solution at 25 °C) | [5] |
Spectral Data
| Technique | Wavelength/Shift | Source |
| UV-Vis (λmax) | 273 nm | [5] |
| ¹H NMR | Spectral data available. | [5] |
| ¹³C NMR | Spectral data available. | [5] |
| IR | Spectral data available. | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of sodium 2-naphthalenesulfonate, compiled from various sources to provide a practical guide for laboratory work.
Synthesis of Sodium 2-Naphthalenesulfonate
The synthesis of sodium 2-naphthalenesulfonate is typically achieved through a two-step process: the sulfonation of naphthalene followed by neutralization with a sodium base.[5] The temperature of the sulfonation reaction is a critical parameter, as lower temperatures favor the formation of the 1-naphthalenesulfonic acid isomer, while higher temperatures yield the desired 2-naphthalenesulfonic acid.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (98%)
-
Sodium sulfite (B76179) solution (10% w/v) or Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate (B86663) (optional, as a catalyst)[6]
-
Reaction vessel with heating and stirring capabilities
-
Neutralization vessel
-
Crystallization vessel
Protocol:
-
Sulfonation:
-
Place naphthalene into the reaction vessel.
-
Slowly add concentrated sulfuric acid to the naphthalene with constant stirring. The molar ratio of naphthalene to sulfuric acid should be optimized based on the desired conversion.
-
Heat the reaction mixture to 160-165 °C and maintain this temperature for approximately 2-3 hours with continuous stirring.[6] This high temperature favors the formation of the thermodynamically more stable 2-naphthalenesulfonic acid.
-
-
Neutralization:
-
After the sulfonation is complete, cool the reaction mixture to 80-90 °C.[7]
-
In a separate vessel, prepare a solution of sodium sulfite or sodium hydroxide.
-
Slowly and carefully add the cooled 2-naphthalenesulfonic acid mixture to the sodium base solution with vigorous stirring to neutralize the acid. The pH should be monitored and adjusted to be within the 5-7 range.[5] This reaction is exothermic and should be controlled.
-
-
Crystallization and Isolation:
-
Cool the neutralized solution to 35-40 °C to induce crystallization of sodium 2-naphthalenesulfonate.[7]
-
The precipitated solid can be collected by filtration.
-
Wash the collected crystals with a small amount of cold water or a saturated sodium chloride solution to remove impurities.[8]
-
Dry the purified crystals in an oven at a suitable temperature.
-
Purification of Sodium 2-Naphthalenesulfonate
Purification is often necessary to remove the isomeric impurity, sodium 1-naphthalenesulfonate, and any unreacted starting materials. Fractional crystallization is a common and effective method.[8]
Materials:
-
Crude sodium 2-naphthalenesulfonate
-
Saturated sodium chloride (brine) solution
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel)
Protocol:
-
Dissolve the crude sodium 2-naphthalenesulfonate in a minimal amount of hot water.
-
Add a saturated sodium chloride solution to the hot dissolved sample. The sodium salt of 2-naphthalenesulfonic acid is less soluble in the brine solution compared to the 1-isomer.[8]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Collect the precipitated crystals of purified sodium 2-naphthalenesulfonate by filtration.[8]
-
Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove any remaining impurities.[8]
-
Dry the purified product.
Analytical Methods
3.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a precise method for determining the purity of sodium 2-naphthalenesulfonate and quantifying any isomeric impurities.
Experimental Conditions:
| Parameter | Value |
| Column | ODS-AQ or Luna C18(2) (150 x 2 mm I.D., 3 µm particle size)[9] |
| Mobile Phase | A: 100% water with 5 mM TBAB, 4 g/L disodium (B8443419) sulfate, and 40 mL/L 37% HClB: 50:50 (v/v) water-methanol with 5 mM TBAB, 4 g/L disodium sulfate, and 40 mL/L 37% HCl[9] |
| Flow Rate | 0.25 mL/min[9] |
| Detection | UV at 255 nm[10] |
| Injection Volume | 25 µL[9] |
| Column Temperature | 35 °C[9] |
Protocol:
-
Prepare a standard solution of high-purity sodium 2-naphthalenesulfonate of known concentration.
-
Prepare a sample solution of the synthesized or purified product.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time of sodium 2-naphthalenesulfonate and calculate the purity of the sample by comparing the peak areas.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of sodium 2-naphthalenesulfonate.
Caption: Workflow for the synthesis and purification of sodium 2-naphthalenesulfonate.
Logical Relationship: Hydrotropic Mechanism
Sodium 2-naphthalenesulfonate acts as a hydrotrope, a key property in many of its applications. The following diagram illustrates the proposed mechanism of hydrotropic action.
Caption: Proposed mechanism of hydrotropic solubilization by sodium 2-naphthalenesulfonate.
Biological Activity and Applications
While primarily used as an industrial chemical, some naphthalenesulfonate derivatives have been investigated for their biological activities. For instance, certain derivatives have been studied as potential angiogenesis inhibitors by interacting with fibroblast growth factors.[11] Toxicological studies have been conducted to assess the environmental impact and safety of sodium 2-naphthalenesulfonate, indicating its potential to induce oxidative stress and genotoxicity in aquatic organisms at high concentrations.[12]
In the pharmaceutical industry, its hydrotropic properties are of interest for enhancing the solubility and bioavailability of poorly water-soluble drugs.[2] It also finds use in cosmetic formulations as an emulsion stabilizer and surfactant.[13]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and analysis of sodium 2-naphthalenesulfonate. The provided experimental protocols and diagrams are intended to serve as a practical resource for scientists and researchers. A thorough understanding of these fundamental aspects is essential for the effective and safe application of this versatile compound in both industrial and research settings. Further research into its biological activities and mechanisms of action may unveil new applications in drug development and beyond.
References
- 1. 2-Naphthalenesulfonic acid sodium | 532-02-5 | FN55160 [biosynth.com]
- 2. nveo.org [nveo.org]
- 3. scbt.com [scbt.com]
- 4. Sodium 2-naphthalenesulfonate | SIELC Technologies [sielc.com]
- 5. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]
- 7. CN101372466B - 2-naphthalenesulfonic acid, sodium naphthalene sulfonate and preparation thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
